Einecs 256-571-3

Description

EINECS entries typically represent commercially relevant substances pre-dating 1981, and their classification often relies on structural analogs for hazard assessment via read-across methodologies . While direct data for 256-571-3 is absent, its comparison with similar compounds can be inferred through computational toxicology frameworks, such as Read-Across Structure Activity Relationships (RASAR), which leverage structural and functional similarities to predict properties .

Properties

CAS No. |

50387-98-9 |

|---|---|

Molecular Formula |

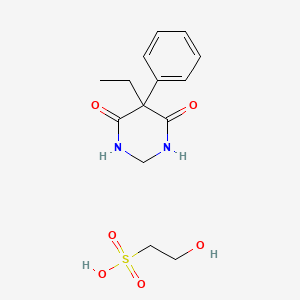

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

5-ethyl-5-phenyl-1,3-diazinane-4,6-dione;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C12H14N2O2.C2H6O4S/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16;3-1-2-7(4,5)6/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16);3H,1-2H2,(H,4,5,6) |

InChI Key |

MIMLMDRXKZMQLU-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2.C(CS(=O)(=O)O)O |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2.C(CS(=O)(=O)O)O |

Other CAS No. |

50387-98-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Framework for Analog Identification

The RASAR approach, as demonstrated in Figure 7 (), uses 1,387 labeled chemicals from REACH Annex VI to cover 33,000 EINECS compounds. This "network effect" clusters structurally related substances, enabling efficient hazard prediction . For 256-571-3 , analogs are identified through:

- 2D Fingerprint Analysis : Computes molecular descriptors (e.g., functional groups, ring systems).

- Tanimoto Thresholding : Filters compounds with ≥70% similarity to ensure reliable read-across .

- Bioactivity Profiling : Integrates solubility (Log S), bioavailability, and toxicity alerts (e.g., PAINS, Brenk) to prioritize analogs .

Challenges and Limitations

- Data Gaps : Absence of explicit data for 256-571-3 necessitates reliance on indirect methods, introducing uncertainty in property predictions.

- Regulatory Variability : EINECS listings lack granularity compared to REACH dossiers, complicating risk assessment .

Q & A

Q. How can researchers ensure transparency when publishing negative or inconclusive results on this compound?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like Open Science Framework before data collection.

- Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo).

- Narrative : Frame negative results as critical for hazard assessment, emphasizing their role in reducing redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.